2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid is an organic compound with the molecular formula C12H15NO5S and a molecular weight of 285.32 g/mol . This compound is characterized by the presence of a hydroxyl group, a piperidinylsulfonyl group, and a benzoic acid moiety. It is used in various chemical and pharmaceutical applications due to its unique structural features.
Vorbereitungsmethoden
The synthesis of 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid typically involves the following steps :
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxybenzoic acid and piperidine.
Sulfonylation: The hydroxyl group of 2-hydroxybenzoic acid is sulfonylated using a sulfonyl chloride derivative in the presence of a base like pyridine or triethylamine.
Piperidinylation: The sulfonylated intermediate is then reacted with piperidine to introduce the piperidinylsulfonyl group.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound with high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid undergoes various chemical reactions, including :
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The piperidinylsulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acid catalysts (e.g., sulfuric acid).
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid has several scientific research applications :
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid involves its interaction with molecular targets and pathways . The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, affecting their function. The piperidinylsulfonyl group may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid can be compared with similar compounds such as :
2-Hydroxybenzoic acid: Lacks the piperidinylsulfonyl group, resulting in different chemical and biological properties.
5-(Piperidin-1-ylsulfonyl)benzoic acid:
2-Hydroxy-5-(morpholin-4-ylsulfonyl)benzoic acid: Contains a morpholinylsulfonyl group instead of a piperidinylsulfonyl group, leading to differences in chemical behavior and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Biologische Aktivität
2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid is a compound of interest due to its potential therapeutic applications, particularly in the fields of antimicrobial and antiviral research. This article explores its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a benzoic acid core with a hydroxyl group and a piperidinyl sulfonyl substituent, which contribute to its biological properties. The presence of the sulfonyl group enhances solubility and may influence its interaction with biological targets.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. It exhibits significant antibacterial effects, particularly against Gram-positive bacteria.
Table 1: Antimicrobial Activity
Pathogen | MIC (µM) | Reference |
---|---|---|
Staphylococcus aureus | 15.625 - 62.5 | |
Enterococcus faecalis | 62.5 - 125 | |
Escherichia coli | >125 |
The compound's mechanism involves the inhibition of protein synthesis, leading to bactericidal effects as evidenced by its minimal inhibitory concentration (MIC) values that compare favorably against standard antibiotics like ciprofloxacin.
Antiviral Activity
This compound has been investigated for its potential as an HIV integrase inhibitor. In a study, it was shown to inhibit the interaction between integrase and LEDGF/p75 cofactor, which is crucial for viral replication.
Table 2: Antiviral Activity
Compound | IC50 (µM) | Mechanism | Reference |
---|---|---|---|
N-(cyclohexylmethyl)-2,3-dihydroxy-5-(piperidin-1-ylsulfonyl) benzamide | 5 | Inhibition of strand transfer reaction |
This suggests that modifications to the piperidine structure can enhance antiviral efficacy.
Study on Antibacterial Efficacy
A comprehensive evaluation of various derivatives of piperidinyl benzoic acids demonstrated that those with enhanced lipophilicity exhibited improved antibacterial activity. The study indicated that structural modifications could lead to compounds with lower MIC values than traditional antibiotics, suggesting a promising avenue for drug development.
Study on Biofilm Inhibition
Another study assessed the biofilm formation inhibition capabilities of this compound against Staphylococcus aureus. The results showed that at sub-MIC concentrations, the compound significantly reduced biofilm formation, indicating its potential utility in treating biofilm-associated infections.
Table 3: Biofilm Inhibition Data
Eigenschaften
IUPAC Name |
2-hydroxy-5-piperidin-1-ylsulfonylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c14-11-5-4-9(8-10(11)12(15)16)19(17,18)13-6-2-1-3-7-13/h4-5,8,14H,1-3,6-7H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPKNTKNJVPVPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.